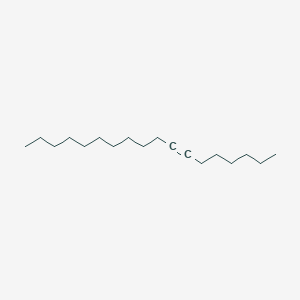
Octadec-7-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadec-7-yne is a long-chain alkyne with the molecular formula C18H34 It is characterized by the presence of a triple bond at the seventh carbon atom in its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octadec-7-yne can be synthesized through various methods. One common approach involves the partial hydrogenation of this compound precursors. This process typically requires a catalyst, such as palladium on carbon, and hydrogen gas under controlled conditions. Another method involves the use of Grignard reagents, where an alkyl magnesium halide reacts with an appropriate alkyne precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Octadec-7-yne undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding epoxides or ketones using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound can yield octadecane using catalysts such as palladium or platinum.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents under mild to moderate conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts under atmospheric or slightly elevated pressures.
Substitution: Halogenating agents like bromine or chlorine in the presence of light or heat.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Octadecane.
Substitution: Halogenated derivatives such as this compound bromide.
Applications De Recherche Scientifique
Octadec-7-yne has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of octadec-7-yne involves its interaction with various molecular targets and pathways. Its acetylenic bond allows it to participate in unique chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular membranes, and inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadec-9-yne: Another long-chain alkyne with a triple bond at the ninth carbon atom.
Octadec-1-yne: A long-chain alkyne with a triple bond at the first carbon atom.
Octadec-6-yne: A long-chain alkyne with a triple bond at the sixth carbon atom.
Uniqueness
Octadec-7-yne is unique due to the position of its triple bond, which influences its chemical reactivity and potential applications. The specific location of the triple bond can affect the compound’s physical properties, such as melting point and solubility, as well as its reactivity in chemical reactions.
Propriétés
Numéro CAS |
64183-49-9 |
|---|---|
Formule moléculaire |
C18H34 |
Poids moléculaire |
250.5 g/mol |
Nom IUPAC |
octadec-7-yne |
InChI |
InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-13,15,17-18H2,1-2H3 |
Clé InChI |
JNRZVQIBDMWBHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC#CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


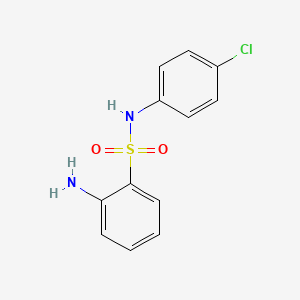
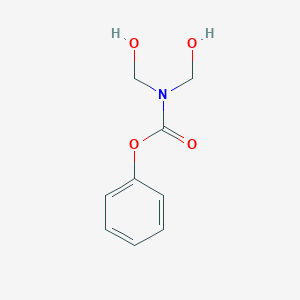
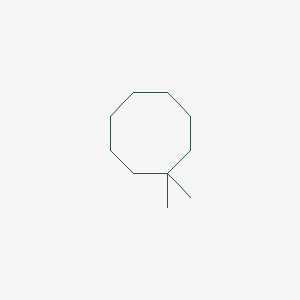

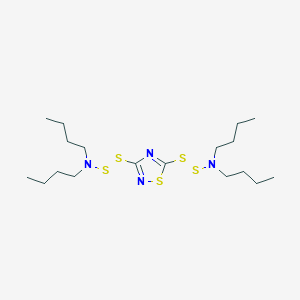
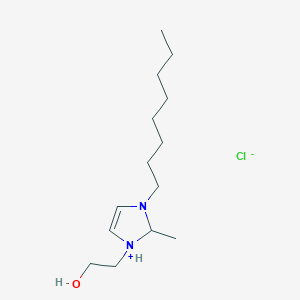
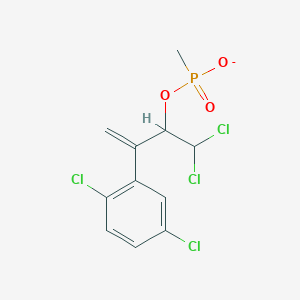
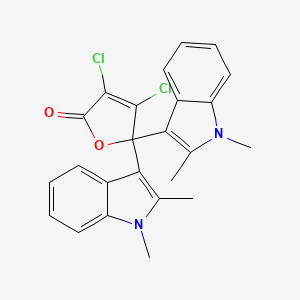
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
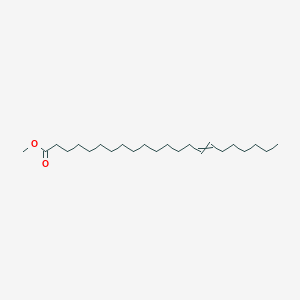
![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)
